European Pharmacopoeia (EP) Impurity C of Cabergoline
Cabergoline specified impurity [EP]
CAS No.: 126554-50-5
Cat. No.: VC21347097
Molecular Formula: C29H42N6O3
Molecular Weight: 522.7 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
![Cabergoline specified impurity [EP] - 126554-50-5](/images/no_structure.jpg)
CAS No. | 126554-50-5 |
---|---|
Molecular Formula | C29H42N6O3 |
Molecular Weight | 522.7 g/mol |
IUPAC Name | (6aR,9R,10aR)-9-N-[3-(dimethylamino)propyl]-4-N-ethyl-9-N-(ethylcarbamoyl)-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-4,9-dicarboxamide |
Standard InChI | InChI=1S/C29H42N6O3/c1-6-13-33-18-21(27(36)34(28(37)30-7-2)15-10-14-32(4)5)16-23-22-11-9-12-24-26(22)20(17-25(23)33)19-35(24)29(38)31-8-3/h6,9,11-12,19,21,23,25H,1,7-8,10,13-18H2,2-5H3,(H,30,37)(H,31,38)/t21-,23-,25-/m1/s1 |
Standard InChI Key | MNAGYQBVKIBCGP-GZGNHOFSSA-N |
Isomeric SMILES | CCNC(=O)N1C=C2C[C@@H]3[C@H](C[C@H](CN3CC=C)C(=O)N(CCCN(C)C)C(=O)NCC)C4=C2C1=CC=C4 |
SMILES | CCNC(=O)N1C=C2CC3C(CC(CN3CC=C)C(=O)N(CCCN(C)C)C(=O)NCC)C4=C2C1=CC=C4 |
Canonical SMILES | CCNC(=O)N1C=C2CC3C(CC(CN3CC=C)C(=O)N(CCCN(C)C)C(=O)NCC)C4=C2C1=CC=C4 |
Cabergoline specified impurity [EP], with the chemical formula C29H42N6O3 and a molecular weight of 522.7 g/mol, is a compound closely related to cabergoline, an ergot derivative used primarily for treating hyperprolactinemic disorders and Parkinson's disease . This impurity is recognized by the European Pharmacopoeia (EP) and is critical for ensuring the quality and safety of cabergoline pharmaceutical products.
Synthesis and Formation
The synthesis of cabergoline specified impurities involves complex chemical reactions, including oxidation and substitution processes. These reactions often start from ergocryptine derivatives and involve the use of activated dimethyl sulfoxide (DMSO) and Pinnick oxidation sequences to form aldehydes and carboxylic acids. In industrial settings, optimizing reaction conditions to minimize hazardous chemicals is crucial.
Impurities in Cabergoline Production
Cabergoline has several specified impurities recognized by the European Pharmacopoeia, including impurities A, B, C, and D. These impurities can arise from synthesis intermediates or through hydrolysis of amide bonds during the manufacturing process . The threshold for identifying and qualifying these impurities is typically set at 0.10% and 0.15% of the mass, respectively .
Impurity | Description | Synthesis Route |
---|---|---|
Impurity A | Cabergolinic acid | Alkaline hydrolysis of methyl ester |
Impurity D | Amidation product | Reaction with 3-(dimethylamino)-1-propylamine |
Impurity C | N1-Ethylcarbamoyl cabergoline | Use of EDC·HCl in DCM |
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